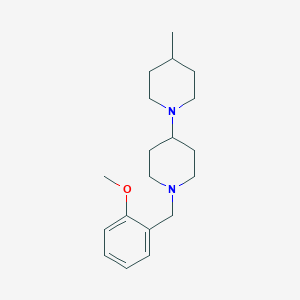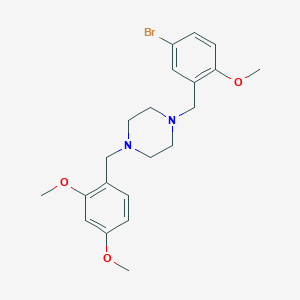![molecular formula C30H36FN3O2 B10882287 1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-4-(2-fluorophenyl)piperazine](/img/structure/B10882287.png)
1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-4-(2-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-4-(2-fluorophenyl)piperazine is a complex organic compound that features a piperidine and piperazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-4-(2-fluorophenyl)piperazine typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by their functionalization and coupling.
-
Formation of Piperidine Ring:
- Starting with a suitable precursor, such as 4-piperidone, the piperidine ring can be formed through reductive amination or other cyclization reactions.
- Reaction conditions may include the use of reducing agents like sodium borohydride or catalytic hydrogenation.
-
Formation of Piperazine Ring:
- The piperazine ring can be synthesized from ethylenediamine and dihaloalkanes under basic conditions.
- Common reagents include potassium carbonate or sodium hydroxide.
-
Functionalization and Coupling:
- The benzyloxy and methoxy groups are introduced through nucleophilic substitution reactions.
- The final coupling step involves the reaction of the functionalized piperidine and piperazine rings, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
-
Oxidation:
- Oxidative cleavage of the benzyloxy group can be achieved using reagents like potassium permanganate or chromium trioxide.
- Oxidation of the piperidine ring can lead to the formation of N-oxides.
-
Reduction:
- Reduction of the nitro group (if present) to an amine can be performed using hydrogenation or metal hydrides.
-
Substitution:
- Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
- Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Major Products:
- Oxidation products include N-oxides and carboxylic acids.
- Reduction products include primary and secondary amines.
- Substitution products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-4-(2-fluorophenyl)piperazine has several applications in scientific research:
-
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the development of probes for imaging studies.
-
Medicine:
- Explored for its potential therapeutic effects on the central nervous system.
- Studied as a candidate for drug development targeting neurological disorders.
-
Industry:
- Utilized in the synthesis of specialty chemicals and intermediates.
- Potential applications in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects through:
-
Receptor Binding:
- Acts as an agonist or antagonist at specific receptors in the central nervous system.
- Modulates neurotransmitter release and signal transduction pathways.
-
Enzyme Inhibition:
- Inhibits specific enzymes involved in metabolic pathways.
- Alters the biochemical processes within cells.
-
Pathways Involved:
- Affects pathways related to neurotransmission, such as the dopaminergic or serotonergic systems.
- Modulates intracellular signaling cascades, including those involving cyclic AMP or calcium ions.
Comparación Con Compuestos Similares
- 1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-4-(2-chlorophenyl)piperazine
- 1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-4-(2-bromophenyl)piperazine
- 1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-4-(2-methylphenyl)piperazine
Uniqueness:
- The presence of the fluorine atom in the 2-fluorophenyl group imparts unique electronic properties.
- The combination of benzyloxy and methoxy groups enhances its lipophilicity and potential for crossing the blood-brain barrier.
- The specific arrangement of functional groups contributes to its distinct pharmacological profile.
Propiedades
Fórmula molecular |
C30H36FN3O2 |
|---|---|
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)-4-[1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C30H36FN3O2/c1-35-29-12-11-25(21-30(29)36-23-24-7-3-2-4-8-24)22-32-15-13-26(14-16-32)33-17-19-34(20-18-33)28-10-6-5-9-27(28)31/h2-12,21,26H,13-20,22-23H2,1H3 |
Clave InChI |
JESHSWZVYLPEHT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



-yl)methanone](/img/structure/B10882222.png)

![3-[2-(3,4-diethoxyphenyl)ethyl]-7-(furan-2-ylmethyl)-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10882241.png)
![2-[4-(4-Chloro-3-methylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B10882245.png)



![2-{[3-(2,4-dichlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10882278.png)
![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10882282.png)
![methyl [(4Z)-4-{1-[(6-methylpyridin-2-yl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882291.png)
![8-[4-(3-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10882301.png)
![methyl 4,5-dimethoxy-2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B10882307.png)
![2-Phenoxy-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10882309.png)
